(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide

Description

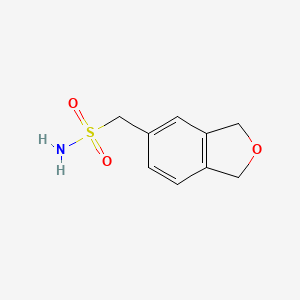

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide (CAS: 1566001-07-7) is an organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . Its structure comprises a dihydrobenzofuran core fused to a methanesulfonamide group. This compound is cataloged as a life science material and is available in high-purity forms (up to 99.999%) for research applications .

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)6-7-1-2-8-4-13-5-9(8)3-7/h1-3H,4-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANZGLYINPGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide group . The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, industrial methods may involve the use of automated systems for precise control of reaction parameters and to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary research areas for (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide is its potential as an antimicrobial agent. Benzofuran derivatives have been studied extensively for their biological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzofuran derivatives against various pathogens:

- Antitubercular Activity : Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with specific substitutions on the benzofuran ring exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 8 μg/mL .

- Antifungal Properties : Research indicates that benzofuran-based compounds can effectively inhibit fungal growth. For example, some synthesized benzofuran derivatives demonstrated MIC values ranging from 1.6 to 12.5 μg/mL against various fungal strains, indicating their potential as antifungal agents .

- Broad-Spectrum Antimicrobial Activity : A study reported that certain benzofuran derivatives exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

Case Study 1: Synthesis and Antimicrobial Evaluation

A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that compounds with specific functional groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active derivative had an MIC of 25 μg/mL against these strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another study focusing on the SAR of benzofuran derivatives, researchers identified critical structural features that influenced antimicrobial potency. The presence of hydroxyl groups at specific positions on the benzofuran ring was found to significantly enhance activity against M. tuberculosis, suggesting that modifications to the structure can lead to improved therapeutic efficacy .

Data Tables

Mechanism of Action

The mechanism of action of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects . For example, it may inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core scaffolds and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differentiators

Sulfonamide vs. Sulfonate Derivatives

- This confers higher water solubility but reduces membrane permeability compared to sulfonamides .

Benzofuran vs. Benzothienopyrimidinone Cores

- Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1 and 2 in ) incorporate a larger heterocyclic system (pyrimidinone fused to benzothiophene). This extended π-system may enhance binding to hydrophobic enzyme pockets, as seen in their selective COX-2 inhibitory activity .

Substituent Effects on Pharmacokinetics

- The chlorophenyl and dimethylaminoethyl substituents in the compound from introduce steric bulk and basicity, which could influence receptor binding affinity and metabolic stability. These features are absent in the target compound, suggesting divergent pharmacological profiles.

Hydrogen-Bonding and Crystal Packing

- The sulfonamide group in the target compound participates in directional hydrogen bonds , as described by Etter’s graph set analysis. Such interactions are critical in crystal engineering and molecular recognition .

- In comparison, methyl sulfonate derivatives (e.g., ) rely on weaker electrostatic interactions, which may result in less predictable solid-state packing.

Research Implications and Limitations

- While This compound shares structural motifs with bioactive compounds (e.g., COX-2 inhibitors ), its specific biological activity remains uncharacterized in the available literature.

Biological Activity

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring fused with a methanesulfonamide group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to inhibit specific enzymes and receptors, which can lead to significant biological effects such as:

- Antimicrobial Activity : Exhibits activity against various bacterial strains.

- Anticancer Properties : Potential to induce apoptosis in cancer cells by disrupting key signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds, including this compound, possess notable antimicrobial properties. For instance:

- Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

- In vitro studies showed that related compounds could significantly inhibit the growth of various cancer cell lines, with IC50 values ranging from 0.20 to 16.79 μM .

Study 1: Anticancer Mechanism

A study investigating the mechanism of action revealed that this compound promotes apoptosis in A549 lung cancer cells through the intrinsic pathway. Key findings included:

- Induction of cytochrome c release from mitochondria.

- Activation of caspases (-9 and -3), indicating engagement of apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzofuran derivatives against M. tuberculosis. The results demonstrated:

- Compounds exhibited significant antimycobacterial activity with MIC values indicating effective inhibition .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for the preparation of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide?

A common approach involves coupling a benzofuran derivative with methanesulfonyl chloride. For example, sulfonamide formation typically requires reacting a primary or secondary amine (here, the 5-amino group on the dihydrobenzofuran scaffold) with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are used under inert conditions (0–25°C, 4–24 hours). Reaction progress can be monitored via TLC or LC-MS, and purification achieved via column chromatography .

Q. How can the structural integrity of this compound be verified post-synthesis?

Structural confirmation requires a combination of analytical techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methanesulfonamide integration at δ 3.0–3.5 ppm for the SONH group).

- X-ray crystallography : Resolves dihydrobenzofuran ring conformation and sulfonamide geometry (as demonstrated for analogous benzofuran sulfonamides in crystallographic studies) .

- HRMS : Validates molecular weight (e.g., predicted exact mass ~215.05 g/mol).

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) typically enhance solubility due to the sulfonamide’s polarity. Stability assays in aqueous buffers (pH 4–9) should include HPLC monitoring for hydrolysis or degradation. For biological assays, stock solutions in DMSO (≤1% v/v) are standard to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications to the dihydrobenzofuran core influence the compound’s bioactivity?

Systematic SAR studies can evaluate:

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position may enhance metabolic stability.

- Ring saturation : The 1,3-dihydro configuration reduces aromaticity, potentially altering binding affinity compared to fully aromatic benzofurans.

- Sulfonamide substitution : Replacing the methanesulfonamide with bulkier groups (e.g., trifluoromethanesulfonyl) may modulate target selectivity. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes to biological targets .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Key parameters include:

- Polar Surface Area (PSA) : A PSA ≤140 Ų (calculated via software like MarvinSketch) correlates with improved oral bioavailability .

- Rotatable bonds : ≤10 bonds (e.g., from the sulfonamide and benzofuran moieties) enhance membrane permeability.

- logP : Predicted using tools like SwissADME; optimal ranges (logP 1–3) balance solubility and absorption. MD simulations (e.g., GROMACS) can further assess membrane permeation rates .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times.

- Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can alter in vivo efficacy. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Structural analogs : Compare data with closely related compounds (e.g., ethofumesate, a benzofuran sulfonate herbicide) to identify scaffold-specific trends .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.